molecular formula C15H19N3O2S2 B6446626 N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549014-60-8

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446626
CAS No.: 2549014-60-8
M. Wt: 337.5 g/mol
InChI Key: CLEPEBVPAIKNQW-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a cyclopropanesulfonamide group

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,12-7-8-12)17-11-4-3-9-18(10-11)15-16-13-5-1-2-6-14(13)21-15/h1-2,5-6,11-12,17H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEPEBVPAIKNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate. Finally, the cyclopropanesulfonamide group is attached through a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Histamine Receptor Modulation

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been identified as a potential histamine H3 receptor ligand. The modulation of H3 receptors is crucial in treating various neurological disorders, including cognitive dysfunctions and memory-related conditions. Compounds that interact with these receptors can exhibit antagonist or agonist activities, which can be beneficial in managing conditions such as Alzheimer's disease and schizophrenia .

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds possess anticancer properties. Research suggests that the incorporation of piperidine and cyclopropane moieties enhances the cytotoxic effects against certain cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various signaling pathways .

Case Study 1: H3 Receptor Ligands

A study demonstrated that compounds similar to this compound showed promising results in modulating H3 receptor activity. These compounds were tested in vitro for their ability to inhibit H3 receptor-mediated signaling pathways, showing potential for therapeutic applications in cognitive enhancement .

Case Study 2: Anticancer Screening

In a screening of various benzothiazole derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study highlighted its ability to induce cell cycle arrest and apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide would depend on its specific biological target. Generally, compounds with a benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity, while the cyclopropanesulfonamide group could influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the combination of its structural features, which may confer specific biological activities not observed in similar compounds. The presence of the cyclopropanesulfonamide group, in particular, distinguishes it from other benzothiazole derivatives .

Biological Activity

N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C16H21N3O2S
  • Molecular Weight : 351.487 g/mol
  • CAS Number : 2877644-78-3

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzothiazole moieties. The compound can be synthesized through various methods, including the use of cyclopropanesulfonamide as a key intermediate.

This compound exhibits a range of biological activities, primarily through its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit certain enzymes involved in cellular processes. For instance, it has shown promise in inhibiting poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms .
  • Antiproliferative Effects : Research indicates that this compound may possess antiproliferative properties against cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. The IC50 values for PARP inhibition are reported to be in the nanomolar range (e.g., IC50 = 3.8 nM and 2.1 nM for PARP 1 and 2 respectively) .
  • Vasorelaxant Activity : Some studies have highlighted its vasorelaxant effects, suggesting potential cardiovascular benefits through modulation of vascular smooth muscle function .

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies that have evaluated the biological activity of this compound:

StudyFindings
Synthesis and Biological Activity (PubMed)Reported vasorelaxant and bradycardic activities in synthesized compounds related to benzothiazole derivatives .
PARP Inhibitors Development Identified as a potent inhibitor with significant antiproliferative activity against BRCA-deficient cancer cells .
Chemical Characterization Detailed structural characterization using NMR and mass spectrometry confirmed the compound's identity and purity .

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